1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNRAPPJBFRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with hydrazine hydrate, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant anti-inflammatory effects. In a study evaluating various compounds for their ability to inhibit inflammation induced by carrageenan, it was found that several pyrazolo derivatives demonstrated lower ulcerogenic activity compared to Diclofenac, a common anti-inflammatory drug. The compounds were assessed for their LD50 values and showed promising results with lower toxicity profiles .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | LD50 (mg/kg) | Ulcerogenic Activity |
|---|---|---|
| Diclofenac | 200 | High |
| Pyrazolo Derivative | >500 | Low |
Anticancer Potential
The anticancer properties of this compound have been investigated through in vitro studies against various cancer cell lines. The compound exhibited cytotoxic effects with notable IC50 values against A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may be a viable candidate for the development of new anticancer therapies .
Antimicrobial Properties
Preliminary studies have indicated that some derivatives of pyrazolo[3,4-d]pyrimidine possess antimicrobial activities against various bacterial strains. The structural characteristics of these compounds suggest mechanisms that may inhibit bacterial growth through modulation of signaling pathways involved in cell survival .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions starting from aminopyrazole carbonitrile. The process includes the formation of intermediates and subsequent reactions that yield the final product with high purity .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets protein kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these kinases, the compound can disrupt various cellular processes, leading to apoptosis (programmed cell death) in cancer cells and inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structure differs from analogs primarily in substituent patterns. Key comparisons include:
Biological Activity
1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C12H11ClN6
- Molecular Weight : 274.71 g/mol
- IUPAC Name : [1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
- PubChem CID : 930116
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrazolo derivatives, including this compound. The compound has shown promising results against various pathogens.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bactericidal |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 49.85 | Cytotoxic |
| HeLa (Cervical Cancer) | 7.01 ± 0.60 | Antiproliferative |
| MCF-7 (Breast Cancer) | 14.31 ± 0.90 | Antiproliferative |
These findings suggest that the compound can induce cell apoptosis and inhibit tumor growth effectively .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition Studies
Studies have reported that pyrazolo derivatives can inhibit kinases such as Aurora-A and CDK2, which are critical in cancer cell cycle regulation.
| Enzyme | IC50 (μM) | Activity |
|---|---|---|
| Aurora-A | 0.067 | Inhibition |
| CDK2 | 25 | Inhibition |
This inhibition leads to disrupted cell cycle progression and increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Mouse Model : In a study using xenograft models of osteosarcoma, administration of the compound resulted in a significant reduction in tumor volume by over 50% compared to control groups .
- In Vitro Antitumor Screening : The National Cancer Institute's screening of pyrazolo compounds identified several derivatives with promising antitumor activity, establishing a foundation for further development .
Q & A
Q. Solvent Table :
| Solvent | Purpose | Reference |
|---|---|---|
| Ethanol | Recrystallization of hydrazinyl | |
| Acetonitrile | Alkylation and purification | |
| DMF | High-polarity byproduct removal |
(Advanced) How can crystallography guide the design of derivatives with enhanced activity?
- Hydrogen-bond analysis : Identify key interactions (e.g., N–H···O bonds in ) to optimize target binding .
- Torsional angle adjustments : Modify substituents to align with active-site geometry (e.g., chlorophenyl groups in adopt a 45° dihedral angle for kinase inhibition) .
Design Workflow : Use Mercury (CCDC) to overlay derivative structures with co-crystallized ligands from PDB entries (e.g., 4NBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
